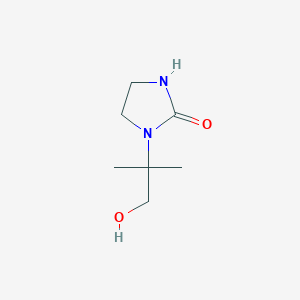
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring substituted with a hydroxy and methyl group. It has various applications in scientific research and industry due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one typically involves the reaction of imidazolidinone with appropriate alkylating agents under controlled conditions. One common method involves the use of 2-methylpropan-2-ol as a starting material, which undergoes a series of reactions including hydroxylation and cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction efficiency .
化学反応の分析
Types of Reactions
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials
作用機序
The mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxy-1,1-dimethylethyl)imidazolidin-2-one
- 2-Imidazolidinone, 1-(2-hydroxy-1,1-dimethylethyl)-
- 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5-10)9-4-3-8-6(9)11/h10H,3-5H2,1-2H3,(H,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOUYKYSICCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(1-cyclopentyl-3-methylpyrazol-4-yl)amino]acetate](/img/structure/B2825298.png)
![1-(2-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2825301.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
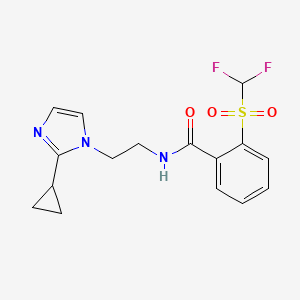
![[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2825307.png)
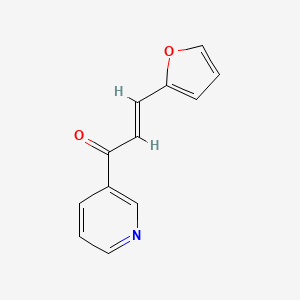



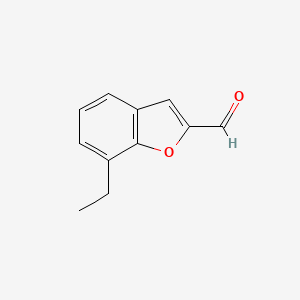
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
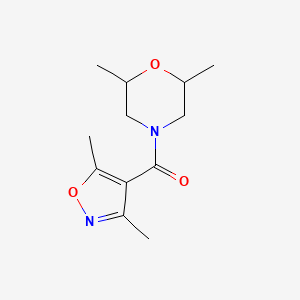
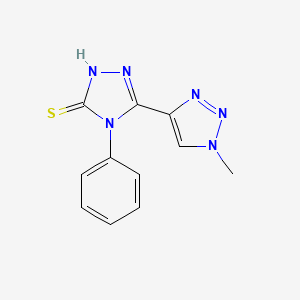
![1-{1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2825321.png)
